Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Molecular Imaging .
Summary of the Application: 4-Nitrophenyl activated esters, including 4-Nitrophenyl octyl ether, are used for indirect radiofluorination of biomolecules. This is a crucial process in the creation of radiopharmaceuticals used in Positron Emission Tomography (PET), a common molecular imaging technique .
Methods of Application: The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step. This is a significant improvement over the typically complex and multistep procedure required for the preparation of 18 F-labelled activated esters .
Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .
Specific Scientific Field: This application is in the field of Material Science and Chemical Engineering .
Summary of the Application: 4-Nitrophenyl octyl ether is used as a plasticizer in the manufacture of Polymer Inclusion Membranes (PIMs). These membranes have various applications, including the transport of copper (II) in the solution of ammonia and the detection of melamine from milk samples .
Methods of Application: The compound is incorporated into a cellulose tri-acetate/carbon nanotube (CTA/CNT) based membrane. The plasticizers significantly affect the characteristics of membrane hydrophilicity, mechanical flexibility, and thermal stability .
Specific Scientific Field: This application is in the field of Analytical Chemistry .
Summary of the Application: Polymer Inclusion Membranes (PIMs) containing 4-Nitrophenyl octyl ether have been applied for the determination and separation of small organic mixtures .
Specific Scientific Field: This application falls under the field of Analytical Chemistry .
Summary of the Application: 4-Nitrophenyl octyl ether is used as a matrix in Fast Atom Bombardment Mass Spectrometry (FAB MS). FAB MS is a technique used for analyzing a wide range of bio-organic molecules .
Methods of Application: The compound is used as a matrix in the FAB MS technique. The matrix is a material in which the sample is embedded to enhance ionization .
Results or Outcomes: The use of 4-Nitrophenyl octyl ether as a matrix in FAB MS has been found to enhance the ionization process, leading to more accurate and reliable results .
Summary of the Application: 4-Nitrophenyl octyl ether is used in Liquid Secondary Ion Mass Spectrometry (LSI MS). LSI MS is a technique used for the analysis of large biological molecules .
Methods of Application: The compound is used in the LSI MS technique to enhance the ionization of the sample .
Results or Outcomes: The use of 4-Nitrophenyl octyl ether in LSI MS has been found to enhance the ionization process, leading to more accurate and reliable results .
Specific Scientific Field: This application is in the field of Electroanalytical Chemistry .
Summary of the Application: 4-Nitrophenyl octyl ether is used as a highly lipophilic plasticizer in polymer membranes used in Ion Selective Electrodes (ISEs). ISEs are used for the detection and measurement of specific ions in solution .
Methods of Application: The compound is incorporated into the polymer membrane of the ISE. The plasticizer affects the characteristics of the membrane, including its selectivity and sensitivity .
Results or Outcomes: The use of 4-Nitrophenyl octyl ether in ISEs has been found to enhance the selectivity and sensitivity of the electrodes, leading to more accurate and reliable measurements .
Specific Scientific Field: This application falls under the field of Analytical Chemistry and Electrochemistry .
Summary of the Application: 4-Nitrophenyl octyl ether is used in the study of the mechanism of ion transfer in supported liquid membrane systems. This is crucial for understanding the behavior of ions in these systems and improving their performance .
Methods of Application: The compound is used as a part of the liquid membrane in these systems. The behavior of ions in the presence of this compound is studied using various electrochemical techniques .
Results or Outcomes: The study found that the presence of 4-Nitrophenyl octyl ether significantly affects the behavior of ions in these systems, providing valuable insights into the mechanism of ion transfer .
Specific Scientific Field: This application is in the field of Physical Chemistry and Computational Chemistry .
Methods of Application: The compound is used in molecular dynamics simulations. The behavior of this compound at the interface with water is studied using computational techniques .
4-Nitrophenyl octyl ether is an organic compound with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of approximately 251.321 g/mol. It is characterized by a colorless appearance and a relatively low melting point of around 38 °C. The compound is slightly soluble in chloroform and methanol, indicating its hydrophobic nature due to the long octyl chain .
Several methods exist for synthesizing 4-nitrophenyl octyl ether:
4-Nitrophenyl octyl ether finds utility in various fields:
Interaction studies involving 4-nitrophenyl octyl ether often focus on its behavior with enzymes and other biological molecules. These studies help elucidate its role as a substrate in enzymatic reactions, particularly those involving esterases. The kinetics of these interactions can provide insights into enzyme specificity and efficiency when using this compound as a model substrate .
Several compounds share structural similarities with 4-nitrophenyl octyl ether. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Nitrophenyl octyl ether | C₁₄H₂₁NO₃ | Different position of the nitro group |
| 4-Nitrophenyl hexyl ether | C₁₃H₁₉NO₃ | Shorter alkyl chain (hexyl instead of octyl) |
| 2-Nitrophenyl decyl ether | C₁₆H₂₅NO₃ | Longer alkyl chain (decyl) |
The uniqueness of 4-nitrophenyl octyl ether lies in its specific combination of a nitro group at the para position relative to the ether linkage, along with an octyl side chain that influences its solubility and reactivity compared to other similar compounds .
4-Nitrophenyl octyl ether features a planar benzene ring substituted with a nitro group (-NO₂) at the para position (C4) and an octyloxy chain (-OCH₂CH₂CH₂CH₂CH₂CH₂CH₂CH₃) at the same carbon. This arrangement creates a molecule with distinct electronic and steric properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁NO₃ | |
| Molecular Weight | 251.33 g/mol | |
| IUPAC Name | 1-Nitro-4-(octyloxy)benzene | |
| SMILES | CCCCCCCCOC1=CC=C(N+[O-])C=C1 | |
| InChIKey | WTTNDGCMXADGCJ-UHFFFAOYSA-N |
The nitro group introduces electron-withdrawing effects, enhancing the molecule’s electrophilic character, while the octyloxy chain contributes hydrophobicity and flexibility.
The benzene ring adopts a coplanar arrangement, with the nitro and octyloxy groups positioned orthogonally to minimize steric hindrance. The octyl chain’s linear structure allows conformational freedom, enabling interactions with diverse substrates in catalytic and membrane systems.
4-Nitrophenyl octyl ether is synthesized via nucleophilic substitution reactions. A common method involves reacting 1-nitro-4-chlorobenzene with sodium octoxide in a polar aprotic solvent (e.g., tetrahydrofuran), yielding the ether through Williamson ether synthesis. This approach leverages the alkoxide’s strong nucleophilicity to displace the chloride ion.
| Synthetic Method | Key Steps | Yield | |
|---|---|---|---|
| Williamson Ether Synthesis | 1-Nitro-4-chlorobenzene + NaO(CH₂)₇CH₃ → Product | Moderate |
While its exact discovery date remains undocumented, related nitrophenyl ethers (e.g., 2-nitrophenyl octyl ether) emerged in the 1980s for use in ion-selective electrodes. The para-substituted derivative gained traction in the 2000s for its enhanced redox activity and solubility in organic solvents, critical for catalysis and membrane technologies.
4-Nitrophenyl octyl ether serves as a hydroxylating agent and redox catalyst. Its nitro group facilitates electron transfer, enabling oxidation of substrates like benzoate esters and fatty acids. Key findings include:
In polymer inclusion membranes (PIMs), 4-nitrophenyl octyl ether acts as a plasticizer, enhancing membrane flexibility and selectivity. For example:
Its plasticizing properties improve membrane durability and reduce cation interference.
As a matrix in fast atom bombardment (FAB) mass spectrometry, 4-nitrophenyl octyl ether enhances ionization efficiency for polar analytes. Its low volatility and high thermal stability ensure consistent spectral output.
4-Nitrophenyl octyl ether exhibits characteristic ultraviolet-visible absorption behavior typical of nitroaromatic compounds. The compound demonstrates an absorption maximum at approximately 26152 nm when measured in methanol solvent [1]. This absorption profile is attributed to the π→π* electronic transitions within the nitroaromatic chromophore, specifically involving the conjugated system between the benzene ring and the nitro group [2]. The presence of the electron-withdrawing nitro group significantly influences the electronic absorption characteristics, causing a bathochromic shift compared to unsubstituted phenyl ethers.
The absorption spectrum shows intense bands in the ultraviolet region, with the nitrophenyl moiety serving as the primary chromophore [3]. Comparative studies with related nitrophenol compounds indicate that the absorption cross-sections are substantial, typically on the order of 10⁻¹⁷ cm² molecule⁻¹ [4] [5]. The spectral characteristics are influenced by the solvent environment, with polar solvents generally enhancing the intensity of the charge-transfer bands.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-nitrophenyl octyl ether. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal distinct chemical shift patterns characteristic of the compound's structural components [6]. The aromatic proton signals appear in the downfield region between 6.8 and 8.0 parts per million, reflecting the deshielding effect of the nitro substituent on the benzene ring protons [7].
The aliphatic octyl chain protons exhibit a characteristic pattern spanning from 0.8 to 4.0 parts per million, with the terminal methyl group appearing as a triplet around 0.9 parts per million and the methylene groups displaying complex multipicity patterns [6]. The ether linkage carbon shows a distinctive signal around 4.0 parts per million, confirming the successful formation of the ether bond.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing between 110 and 160 parts per million and aliphatic carbons distributed between 14 and 65 parts per million [6]. The quaternary carbon bearing the nitro group typically appears around 140-150 parts per million, while the ether-linked carbon resonates around 65 parts per million.
Fourier transform infrared spectroscopy reveals characteristic vibrational signatures that confirm the structural features of 4-nitrophenyl octyl ether. The compound exhibits several key absorption bands that provide definitive identification of functional groups [8] [9].
Carbon-hydrogen stretching vibrations appear in the region of 3000-3150 cm⁻¹, corresponding to both aromatic and aliphatic carbon-hydrogen bonds [9] [10]. The aromatic carbon-hydrogen stretches typically appear around 3080 cm⁻¹, while the aliphatic carbon-hydrogen stretches occur at slightly lower frequencies around 2920-2960 cm⁻¹.
The nitro group exhibits characteristic asymmetric and symmetric nitrogen-oxygen stretching vibrations in the region of 1300-1600 cm⁻¹ [8] [9]. The asymmetric nitro stretch typically appears around 1520-1560 cm⁻¹, while the symmetric stretch occurs around 1340-1380 cm⁻¹. These vibrations are particularly diagnostic for nitroaromatic compounds.
Aromatic carbon-carbon stretching vibrations manifest in the region of 1400-1600 cm⁻¹, often overlapping with nitro group vibrations but distinguishable through careful spectral analysis [8]. The carbon-oxygen ether linkage produces characteristic stretching vibrations in the range of 1000-1300 cm⁻¹, with the antisymmetric carbon-oxygen-carbon stretch typically appearing around 1250 cm⁻¹ [9].
4-Nitrophenyl octyl ether exists as a liquid at ambient conditions, with no distinct melting point reported in the literature, indicating that the compound remains in the liquid phase at room temperature [11]. This physical state is attributed to the molecular structure, where the long octyl chain disrupts crystalline packing and maintains fluidity.
The boiling point of 4-nitrophenyl octyl ether has been determined to be 225-227°C under reduced pressure conditions of 20 millimeters of mercury [11] [12] [13]. This relatively high boiling point reflects the molecular weight of 251.32 grams per mole and the intermolecular forces present in the compound. The boiling point determination was conducted using vacuum distillation techniques to prevent thermal decomposition that might occur at atmospheric pressure.
The compound demonstrates a density of 1.043-1.070 grams per cubic centimeter at 25°C [11] [12] [13], indicating that it is denser than water. This density value is consistent with the presence of the nitro group, which increases the molecular density compared to simple alkyl ethers. The refractive index has been measured as 1.527-1.529 at 20°C using the sodium D-line [12] [13], providing additional confirmation of the compound's optical properties.
The flash point of 4-nitrophenyl octyl ether is 38°C when measured using the closed cup method [13], classifying it as a combustible liquid that requires appropriate safety precautions during handling and storage.
The solubility characteristics of 4-nitrophenyl octyl ether reflect the dual nature of its molecular structure, combining the polar nitroaromatic head group with the nonpolar octyl chain. This amphiphilic character results in selective solubility patterns that are important for various applications [14].
In chloroform and methanol, the compound exhibits slight solubility [13], indicating moderate interactions with these polar solvents. The limited solubility in these media suggests that the hydrophobic octyl chain dominates the overall solubility behavior. Tetrahydrofuran provides better solvation, with reported solubility of 0.1 grams per milliliter producing clear solutions [15].
Water solubility is limited due to the hydrophobic nature of the octyl chain [14], despite the presence of the polar nitro group. This low aqueous solubility is characteristic of compounds with long alkyl chains and makes the compound suitable for applications requiring water-immiscible phases.
The compound shows good solubility in nonpolar solvents such as hexane, where the lipophilic octyl chain promotes favorable interactions. Ethanol and acetone provide good solvation due to their intermediate polarity [14], allowing for efficient dissolution and handling in these media.
4-Nitrophenyl octyl ether exhibits well-defined electrochemical behavior characterized by irreversible reduction processes involving the nitro functional group [16] [17]. The reduction potential range spans from -0.5 to -1.0 volts versus standard electrode systems [18], with the exact potential depending on the experimental conditions including solution composition, electrode material, and pH.
The electrochemical reduction of the nitro group proceeds through a multi-electron process involving 4-6 electrons [16] [19], characteristic of the complete reduction of the nitro group to the corresponding amine through hydroxylamine intermediates. This process is irreversible under typical experimental conditions, indicating that the reduction products do not readily reoxidize at the timescales of conventional voltammetric experiments.
The pH dependence of the electrochemical behavior is pronounced, with acidic conditions favoring the reduction process [20] [17]. Studies conducted over the pH range of 4-9 demonstrate that proton availability significantly influences both the reduction potential and the overall reaction kinetics.
The electrochemical properties make 4-nitrophenyl octyl ether suitable for applications in electroanalytical chemistry, where its redox behavior can be exploited for sensing applications or as a model compound for studying electron transfer processes at interfaces.
| Table 1: Spectroscopic Properties of 4-Nitrophenyl Octyl Ether | ||
|---|---|---|
| Measurement Type | Value | Reference |
| Ultraviolet-Visible Absorption Maximum (methanol) | 26152 nm | [1] |
| Nuclear Magnetic Resonance ¹H Chemical Shifts (CDCl₃) | 6.8-8.0 ppm (aromatic), 0.8-4.0 ppm (alkyl) | [6] |
| Nuclear Magnetic Resonance ¹³C Chemical Shifts (CDCl₃) | 110-160 ppm (aromatic), 14-65 ppm (alkyl) | [6] |
| Fourier Transform Infrared Carbon-Hydrogen Stretching | 3000-3150 cm⁻¹ | [8] [9] |
| Fourier Transform Infrared Nitro Group (N=O stretching) | 1300-1600 cm⁻¹ | [8] [9] |
| Fourier Transform Infrared Aromatic C=C Stretching | 1400-1600 cm⁻¹ | [8] [9] |
| Fourier Transform Infrared Carbon-Oxygen Stretching | 1000-1300 cm⁻¹ | [8] [9] |
| Table 2: Thermodynamic Properties of 4-Nitrophenyl Octyl Ether | |||
|---|---|---|---|
| Property | Value | Method/Conditions | Reference |
| Boiling Point (20 mmHg) | 225-227°C | Vacuum distillation | [11] [12] [13] |
| Density (25°C) | 1.043-1.070 g/cm³ | Liquid at standard conditions | [11] [12] [13] |
| Refractive Index (20°C) | 1.527-1.529 | Sodium D-line | [12] [13] |
| Flash Point | 38°C | Closed cup | [13] |
| Molecular Weight | 251.32 g/mol | Calculated from molecular formula | [23] [11] |
| Melting Point | Not reported | Compound exists as liquid at room temperature | [11] |
| Table 3: Solubility Parameters in Organic Media | |||
|---|---|---|---|
| Solvent System | Solubility | Partition Behavior | Reference |
| Chloroform | Slightly soluble | Moderate | [13] |
| Methanol | Slightly soluble | Moderate | [13] |
| Tetrahydrofuran | 0.1 g/mL (clear) | Good | [15] |
| Water | Limited (hydrophobic) | Poor (due to long alkyl chain) | [14] |
| Hexane | Good (lipophilic) | Excellent | Inferred from structure |
| Ethanol | Soluble | Good | [14] |
| Acetone | Soluble | Good | [14] |
| Table 4: Electrochemical Properties of 4-Nitrophenyl Octyl Ether | |||
|---|---|---|---|
| Electrochemical Parameter | Value/Characteristic | Conditions/Notes | Reference |
| Reduction Potential Range | -0.5 to -1.0 V | vs. Standard electrode | [18] |
| Redox Process Type | Irreversible reduction | Nitro group reduction | [16] [17] |
| Electron Transfer Number | 4-6 electrons | Multi-step process | [16] [19] |
| pH Dependence | Strong (acidic favors reduction) | pH 4-9 range studied | [20] [17] |
| Working Electrode Compatibility | Gold, Silver, Platinum, Carbon | Metal electrodes preferred | [17] [21] |
| Reference Electrode System | Ag/AgCl, SCE | Aqueous electrolyte systems | [20] [22] |